REACTION_CXSMILES
|
[Cl:1][C:2]([C:4]([Cl:6])=[CH2:5])=[CH2:3].C=CC(Cl)=C>>[CH2:5]=[CH:4][C:2]([Cl:1])=[CH2:3].[Cl:1][C:2]([C:4]([Cl:6])=[CH2:5])=[CH2:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C)C(=C)Cl
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C=CC(=C)Cl
|
Name
|
|
Quantity
|
1600 g
|
Type
|
reactant
|
Smiles
|
ClC(=C)C(=C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained (total amount of surfactant: 1.24 wt %)
|
Name
|
|
Type
|
|
Smiles
|
C=CC(=C)Cl.ClC(=C)C(=C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |